Beclomethasone valerate Beclomethasone valerate Betamethasone Valerate Impurity H is a derivative of Beclomethasone.
Brand Name: Vulcanchem
CAS No.: 52619-18-8
VCID: VC21346993
InChI: InChI=1S/C27H37ClO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1
SMILES: CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)CO
Molecular Formula: C27H37ClO6
Molecular Weight: 493 g/mol

Beclomethasone valerate

CAS No.: 52619-18-8

Cat. No.: VC21346993

Molecular Formula: C27H37ClO6

Molecular Weight: 493 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Beclomethasone valerate - 52619-18-8

CAS No. 52619-18-8
Molecular Formula C27H37ClO6
Molecular Weight 493 g/mol
IUPAC Name [(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate
Standard InChI InChI=1S/C27H37ClO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1
Standard InChI Key CYBACPSHBXABHX-SUYDQAKGSA-N
Isomeric SMILES CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)CO
SMILES CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)CO
Canonical SMILES CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)CO

Beclomethasone Dipropionate

Chemical Identity and Basic Properties

Beclomethasone dipropionate is a synthetic glucocorticoid steroid medication with the chemical formula C₂₈H₃₇ClO₇ and a molar mass of 521.05 g/mol. It has a melting point of 117 to 120°C (243 to 248°F) and undergoes decomposition when heated . This compound represents an important class of corticosteroids used in various formulations for different therapeutic applications.

Pharmacokinetic Properties

Beclomethasone dipropionate exhibits several important pharmacokinetic characteristics that influence its clinical efficacy:

  • Bioavailability: It is converted to beclometasone-17-monopropionate (17-BMP) during absorption

  • Protein binding: 87% of 17-BMP binds to albumin and transcortin

  • Metabolism: Primarily metabolized by esterase enzymes found in most tissues

  • Elimination half-life: Approximately 2.8 hours

  • Excretion: Primarily biliary (60%) with some renal elimination (12%)

These properties enable beclomethasone to achieve therapeutic concentrations at target sites while maintaining a relatively favorable safety profile when used according to clinical guidelines.

Clinical Applications

Beclomethasone dipropionate is available in multiple formulations to treat various conditions:

  • Inhaler: Used for long-term management of asthma

  • Cream: Applied for dermatitis and psoriasis

  • Oral tablets: Utilized in the treatment of ulcerative colitis

  • Nasal spray: Effective for allergic rhinitis and nasal polyps

This versatility makes beclomethasone dipropionate an important therapeutic option across multiple medical specialties, including pulmonology, dermatology, gastroenterology, and allergy/immunology.

Betamethasone Valerate

Chemical Properties and Formulations

Betamethasone valerate is a potent synthetic corticosteroid with significant vasoconstrictive, anti-inflammatory, immunosuppressive, and antiproliferative properties. It is available in multiple formulations including medicated plasters, creams, lotions, and foams designed for topical application in various dermatological conditions .

Pharmacokinetic Studies

Several phase I studies have evaluated the pharmacokinetic properties of betamethasone valerate medicated plaster (BMVP). In one study involving repeated application over 19 days in 28 healthy volunteers, no detectable betamethasone concentrations were found in plasma samples (limit of quantification: 0.5 mg/mL), suggesting minimal systemic absorption .

Another study assessed plasma concentrations following single and repeated applications of BMVP in both healthy volunteers and patients with psoriasis vulgaris. Six plasters were applied daily over 4 days, representing the maximum daily dose for treating psoriasis affecting up to 5% of body surface area. This research provided valuable information about the localized delivery and limited systemic exposure of betamethasone valerate when administered via the plaster formulation .

Clinical Efficacy in Psoriasis

Betamethasone valerate has demonstrated significant efficacy in treating psoriasis across multiple clinical trials:

Comparison with Conventional Formulations

A comparative study between betamethasone valerate medicated plaster (BMVP) and betamethasone valerate cream 0.12% yielded the following results:

OutcomeBMVPBetamethasone valerate cream 0.12%
PASI Change in baseline score−10.2 (−61.8%)−6.3 (−38.4%)
75% success rate38.1%11.9%
SAPASI Change in baseline score−11.5 (−59.3%)−6.6 (−34%)
75% success rate26.2%9.5%
Skin hydration Change in baseline score+7 (+38.8%)+1.98 (+11.1%)

The data clearly demonstrates superior efficacy of the BMVP formulation compared to conventional cream in reducing psoriasis severity indices and improving skin hydration .

Clinical Efficacy Data

Betamethasone valerate is also available as a foam formulation (brand name Luxiq®), which has shown particularly good efficacy for scalp conditions. In controlled clinical trials, this formulation demonstrated superiority over both vehicle foam and betamethasone valerate lotion for treating scalp psoriasis:

TreatmentBaseline plaque thicknessEnd point (4 weeks)Change from baselineScore 0 at end pointScore 0 or 1 at end point
Luxiq®2.630.61-2.0242 (66%)52 (81%)
Foam vehicle2.591.84-0.755 (16%)8 (25%)
BMV lotion2.541.14-1.425 (40%)39 (62%)
Placebo lotion2.562-0.655 (16%)8 (26%)

The foam formulation demonstrated statistically significant superiority over both the foam vehicle (p=0.0001) and the conventional BMV lotion (p=0.0008) in reducing plaque thickness .

Investigator and Patient Assessments

According to the Investigator's Global Evaluation, 67% of patients treated with Luxiq® (betamethasone valerate foam) achieved scores of "completely clear" or "almost clear" after four weeks of treatment. This was significantly better than the 19% and 46% observed in the foam vehicle and BMV lotion groups, respectively .

The incidence of local adverse events (burning, itching, and stinging) was 54% for the foam formulation compared to 75% for the foam vehicle, with most adverse events being mild in severity. This suggests a favorable tolerability profile for the foam formulation .

Comparative Analysis of Corticosteroid Formulations

Occlusive vs. Non-occlusive Therapy

Research consistently demonstrates that treating dermatological conditions with topical corticosteroids under occlusion is often more effective than non-occlusive therapy, particularly for psoriasis. Betamethasone valerate medicated plaster exemplifies this principle by providing a controlled and localized method of delivering the active ingredient while creating an occlusive environment .

The plaster formulation offers several clinical benefits associated with occlusive therapy:

  • Increased penetration of the topical agent into the treatment area

  • Enhanced skin hydration

  • Protection from local trauma or scratching

  • Improved patient compliance, which is particularly important for dermatological conditions

Comparison with Combination Therapy

A multicenter prospective randomized investigator-blinded controlled non-inferiority trial compared betamethasone valerate medicated plaster to calcipotriol-betamethasone dipropionate (CBD) ointment during 4 weeks of treatment in patients with mild-to-moderate chronic plaque psoriasis involving less than 10% of body surface area .

The primary efficacy endpoint was the four-item psoriasis total severity score (TSS-4) at week 4, with a pre-specified non-inferiority margin of 1 point. The results demonstrated that BMVP was non-inferior to CBD, with adjusted mean scores at week 4 of 1.981 in the BMVP group and 1.693 in the CBD group (difference between means: 0.288, 95% CI: 0.610–0.034) .

Secondary efficacy measures showed significant improvements from baseline in both treatment groups. No significant differences were observed between groups in most variables, including TSS-4 subscores for erythema, elevation, and pruritus; PGA scores; rates of active lesion disappearance at week 4; and median time to relapse/rebound (56 versus 57 days) .

This comprehensive review has examined the properties, formulations, and clinical evidence for beclomethasone dipropionate and betamethasone valerate, two distinct corticosteroid compounds with important therapeutic applications. While the original query referenced "beclomethasone valerate," the scientific literature does not identify this as a standard compound. Instead, the available evidence focuses on these two separate corticosteroids.

Both compounds demonstrate significant efficacy in their respective therapeutic applications. Beclomethasone dipropionate offers versatility across multiple administration routes for conditions ranging from asthma to allergic rhinitis. Betamethasone valerate, particularly in its innovative formulations like medicated plasters and foam, provides superior efficacy for dermatological conditions such as psoriasis, with evidence of better outcomes compared to conventional formulations.

The clinical data presented in this review underscores the importance of formulation technology in optimizing therapeutic outcomes for corticosteroid therapy. The advantages of occlusive delivery systems and specialized vehicles like foam demonstrate how pharmaceutical innovation can enhance drug delivery, efficacy, and patient compliance while maintaining an acceptable safety profile.

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